molecular formula C12H6Cl4O3 B14424691 2,3-Dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol CAS No. 82056-05-1

2,3-Dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol

Cat. No.: B14424691
CAS No.: 82056-05-1
M. Wt: 340.0 g/mol
InChI Key: BCPAZQVXDGCYAV-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol is an organic compound with a complex structure that includes multiple chlorine atoms and hydroxyl groups. This compound is part of the larger family of chlorophenols, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol typically involves multiple steps, starting from simpler chlorinated phenols. One common method involves the chlorination of phenol derivatives, followed by etherification and further chlorination to achieve the desired structure . The reaction conditions often require the use of chlorinating agents such as chlorine gas or N-chlorosuccinimide (NCS) in the presence of catalysts and solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where phenol derivatives are treated with chlorinating agents under controlled conditions. The process is optimized to ensure high yield and purity of the final product, often involving purification steps such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: DDQ, potassium permanganate (KMnO4), and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium hydroxide (NaOH) and ammonia (NH3).

Major Products

The major products formed from these reactions include various chlorinated quinones, hydroxyphenols, and substituted phenols, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,3-Dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. The compound can generate reactive oxygen species (ROS) that damage cellular membranes, proteins, and DNA . It also targets specific enzymes and pathways involved in cellular metabolism, leading to cell death in microorganisms .

Properties

CAS No.

82056-05-1

Molecular Formula

C12H6Cl4O3

Molecular Weight

340.0 g/mol

IUPAC Name

2,3-dichloro-6-(4,5-dichloro-2-hydroxyphenoxy)phenol

InChI

InChI=1S/C12H6Cl4O3/c13-5-1-2-9(12(18)11(5)16)19-10-4-7(15)6(14)3-8(10)17/h1-4,17-18H

InChI Key

BCPAZQVXDGCYAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1OC2=CC(=C(C=C2O)Cl)Cl)O)Cl)Cl

Origin of Product

United States

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